2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a tetrahydro-naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloro-3-nitropyridine with a suitable reducing agent to form the desired naphthyridine ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures and solvent systems, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmacologically active compounds with potential anticancer, anti-HIV, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,8-Naphthyridine: Known for its unique chemical properties and applications in medicinal chemistry.
Uniqueness
2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2135936-07-9 |
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Molecular Formula |
C8H8Cl2N2 |
Molecular Weight |
203.07 g/mol |
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h3,11H,1-2,4H2 |
InChI Key |
PADPURGFWVMRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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